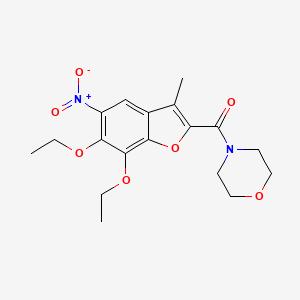

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-

Description

This compound is a morpholine derivative featuring a benzofuran core substituted with diethoxy (6,7-positions), methyl (3-position), and nitro (5-position) groups. Its design suggests applications in modulating protein-protein interactions or enzyme activity, given the electron-withdrawing nitro group and lipophilic diethoxy substituents.

Properties

CAS No. |

40713-22-2 |

|---|---|

Molecular Formula |

C18H22N2O7 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(6,7-diethoxy-3-methyl-5-nitro-1-benzofuran-2-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C18H22N2O7/c1-4-25-16-13(20(22)23)10-12-11(3)14(27-15(12)17(16)26-5-2)18(21)19-6-8-24-9-7-19/h10H,4-9H2,1-3H3 |

InChI Key |

WDHVOCMAKMILAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C(OC2=C1OCC)C(=O)N3CCOCC3)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the benzofuran derivative with morpholine under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment

One of the primary applications of Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- is its potential as an anticancer agent. Research has demonstrated that this compound exhibits ATM inhibitory activity , which is crucial for enhancing the sensitivity of cancer cells to ionizing radiation and certain anticancer drugs. The ATM protein plays a vital role in cellular responses to DNA damage, particularly double-strand breaks induced by radiation or chemotherapeutic agents .

Case Studies:

- In a study referenced in patent literature, it was found that the morpholine derivative effectively enhances the sensitivity of cancer cells to radiation therapy. This is particularly beneficial for patients undergoing treatment for cancers associated with ATM mutations, which can lead to resistance against standard therapies .

2. Pharmaceutical Composition Development

The compound has been incorporated into various pharmaceutical compositions aimed at treating diseases related to ATM dysfunction. Its formulation alongside other pharmacologically active ingredients has shown promise in developing effective treatments for retroviral infections and other conditions where ATM plays a critical role .

Mechanistic Insights

The mechanism by which Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- exerts its effects involves the inhibition of the ATM kinase pathway. By blocking this pathway, the compound prevents the repair of DNA double-strand breaks, thereby sensitizing tumor cells to the effects of radiation and enhancing the efficacy of chemotherapeutic agents .

Comparative Analysis of Related Compounds

To better understand the unique properties and advantages of Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-, a comparison with other morpholine derivatives exhibiting similar biological activities can be insightful.

| Compound Name | ATM Inhibition | Sensitivity Enhancement | Clinical Application |

|---|---|---|---|

| Morpholine Derivative A | Moderate | Yes | Cancer |

| Morpholine Derivative B | High | Yes | Retroviral Infections |

| Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- | Very High | Yes | Cancer Treatment |

Mechanism of Action

The mechanism of action of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the benzofuran moiety may interact with aromatic binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Target Compound

- Core : Benzofuran with morpholine-carbonyl linkage.

- Key Substituents: 6,7-Diethoxy (electron-donating, lipophilic). 3-Methyl (steric bulk, moderate lipophilicity).

VPC Series ()

- VPC-14228 : 4-(4-phenylthiazol-2-yl)morpholine.

- VPC-14449 : 4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.

Comparison: The target compound’s benzofuran core may offer greater conformational rigidity compared to the thiazole rings in VPC derivatives. The diethoxy groups could enhance membrane permeability relative to VPC-14449’s brominated imidazole, which may improve solubility but reduce bioavailability.

Compound 6 ()

- Structure: 1α-acetoxy-6β,9β-dibenzyloxy-8α-morpholinoacetoxy-2-oxodihydro-β-agarofuran.

- Core : Dihydro-β-agarofuran with multiple benzyloxy and acetoxy groups.

- Key Features: Morpholinoacetoxy group at position 8α (enhanced solubility via tertiary amine).

- Synthesis : Prepared via morpholine addition in DCM, yielding ~50% after chromatography .

- Activity: Not explicitly stated, but similar agarofuran derivatives exhibit cytotoxic or anti-inflammatory effects.

Comparison: The target compound’s benzofuran core is structurally simpler than Compound 6’s polycyclic agarofuran system. The absence of ester-linked acetoxy/benzyloxy groups in the target compound suggests lower metabolic instability compared to Compound 4. However, Compound 6’s morpholinoacetoxy group may offer better aqueous solubility than the target compound’s diethoxy-nitrobenzofuran system.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | VPC-14228 | Compound 6 |

|---|---|---|---|

| Molecular Weight | ~425 g/mol (estimated) | 272.3 g/mol | 678.29 g/mol |

| LogP | ~3.5 (predicted) | 3.1 (measured) | ~4.2 (calculated) |

| Key Functional Groups | Nitro, diethoxy | Phenylthiazole | Benzyloxy, acetoxy |

| Solubility | Low (nitro group) | Moderate (thiazole) | Low (polycyclic core) |

Compound 6’s large molecular weight and polycyclic structure likely restrict its bioavailability compared to the target compound.

Biological Activity

Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

- Chemical Name : Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-

- CAS Number : 40713-22-2

- Molecular Formula : C18H22N2O7

- Molecular Weight : 378.42 g/mol

This compound belongs to the morpholine class and features a benzofuran moiety with various substitutions that may influence its biological activity.

The biological activity of morpholine derivatives often involves interactions with various molecular targets, including receptors and enzymes. The presence of the nitro group in this compound suggests potential redox activity, while the benzofuran structure may facilitate interactions with aromatic binding sites on target proteins.

Key Mechanisms Identified:

- Receptor Modulation : Morpholine derivatives have been shown to modulate receptors involved in mood disorders and pain management.

- Enzyme Inhibition : They exhibit inhibitory effects on enzymes linked to neurodegenerative diseases and cancer.

- Blood-Brain Barrier Penetration : The morpholine ring enhances the ability of compounds to cross the blood-brain barrier (BBB), making them suitable for central nervous system applications .

Biological Activity Data

A summary of biological activities observed in studies involving morpholine derivatives is presented in the table below:

Study 1: CNS Drug Discovery

A study published in PMC highlighted the role of morpholine derivatives in drug discovery for CNS disorders. It was found that compounds containing a morpholine scaffold could effectively inhibit enzymes associated with Alzheimer's disease. The study emphasized the importance of structural modifications to enhance bioactivity and selectivity towards targets involved in neurodegeneration .

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of morpholine derivatives. The results demonstrated that specific compounds could inhibit key enzymes involved in tumor progression, showing promise as potential therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-?

- Methodological Answer :

- Step 1 : Start with the benzofuran core (e.g., 2-benzofuranyl derivatives) and introduce nitro groups at position 5 via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Step 2 : Functionalize the morpholine ring at position 4 using a carbonyl coupling reaction. For example, employ a nucleophilic acyl substitution with activated esters (e.g., morpholine-4-carbonyl chloride derivatives) under inert atmospheres .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using ¹H/¹³C NMR and IR spectroscopy .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC:

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis at λmax ≈ 280 nm (nitro group absorption) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the nitro group in this compound during nucleophilic substitution reactions?

- Methodological Answer :

- Use density functional theory (DFT) to model electron density maps of the nitro group. Software like Gaussian 16 can calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Compare theoretical predictions with experimental data (e.g., reaction rates with amines or thiols) to validate computational models .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Re-examine sample purity via elemental analysis and mass spectrometry. Impurities (e.g., residual solvents) may distort NMR signals .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that might explain discrepancies between solution (NMR) and solid-state (X-ray) structures .

- Theoretical Alignment : Apply Karplus equations to correlate dihedral angles from X-ray with J-coupling constants in NMR .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Reactor Design : Optimize heat transfer in large-scale reactions (e.g., jacketed reactors) to prevent exothermic side reactions during nitration .

- Catalytic Control : Screen transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity for the 5-nitro position over competing sites .

- Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Theoretical and Framework-Driven Questions

Q. How can the electronic effects of the morpholine ring influence the benzofuran core’s photophysical properties?

- Methodological Answer :

- Perform time-dependent DFT (TD-DFT) simulations to model electron transitions. Compare with experimental UV-Vis and fluorescence spectra to quantify charge-transfer interactions .

- Synthesize analogs with substituted morpholine rings (e.g., deuterated or fluorinated variants) to isolate electronic vs. steric effects .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in biochemical assays?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding interactions between the morpholine-carbonyl group and ATP-binding pockets (e.g., EGFR kinase) .

- Kinetic Assays : Measure IC₅₀ values via fluorescence polarization (FP) assays using purified kinase domains and ATP-competitive probes .

Data and Contradiction Analysis

Q. How should researchers address discrepancies between theoretical solubility predictions and experimental solubility profiles?

- Methodological Answer :

- Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents. Use Hansen solubility parameters to refine predictions .

- Crystal Engineering : Modify crystallization conditions (e.g., anti-solvent addition rates) to stabilize polymorphs with higher solubility .

Safety and Handling

Q. What protocols mitigate risks associated with handling nitro-containing morpholine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.